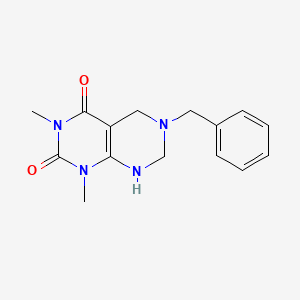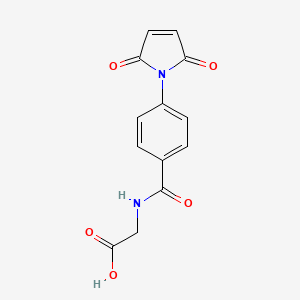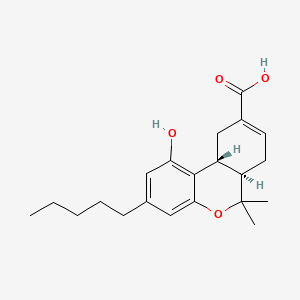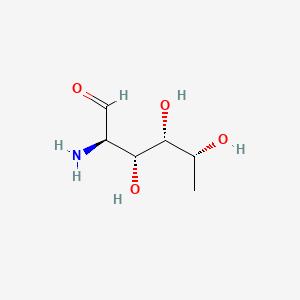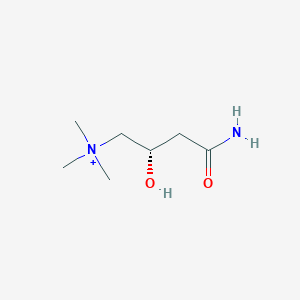
(S)-carnitinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-carnitinamide is a carnitinamide. It is an enantiomer of a (R)-carnitinamide.
Wissenschaftliche Forschungsanwendungen
Entrainment and Stereochemistry
The research by Pallavicini et al. (2008) and (2007) focuses on the entrainment resolution of carnitinamide chloride, a precursor to (R)-carnitinamide and subsequently (R)-carnitine. These studies highlight the efficient resolution of carnitinamide chloride and the characterization of enantiomer systems formed by its salts, which is significant for the cost-effective production of stereospecific compounds (Pallavicini et al., 2008) (Pallavicini et al., 2007).
Conversion to Oxazolidinones
Bolchi et al. (2012) explored the conversion of carnitinamide chloride to 5-aminomethyl-2-oxazolidinones, demonstrating a sequence of reactions applicable to both (S)- and (R)-carnitinamide. This research is pivotal in the synthesis of structurally diverse compounds, extending the applications of carnitinamide in chemical synthesis (Bolchi et al., 2012).
Impact on Diabetes and Metabolic Disorders
Several studies have investigated the impact of compounds related to carnitinamide on metabolic disorders, particularly diabetes. For example, Fernandez et al. (2013) explored the treatment of children at risk of type 1 diabetes with acetyl-L-carnitine, demonstrating its potential in delaying or remitting the evolution of diabetes (Fernandez et al., 2013). Similarly, Cresto et al. (2006) studied the effect of acetyl-L-carnitine plus nicotinamide on autoimmune type 1 diabetes in mice, suggesting a therapeutic potential for related compounds (Cresto et al., 2006).
Therapeutic and Nutritional Roles
Flanagan et al. (2010) discussed the role of carnitine in various diseases, highlighting its importance in energy production and fatty acid metabolism. This study provides a broader context for understanding the potential applications of carnitinamide-related compounds in health and disease management (Flanagan et al., 2010).
Bioavailability and Pharmacokinetics
Trammell et al. (2016) provided insights into the pharmacokinetics of nicotinamide riboside, a precursor to NAD+, which is related to carnitinamide. This study is relevant for understanding the bioavailability and metabolic effects of similar compounds (Trammell et al., 2016).
Eigenschaften
Molekularformel |
C7H17N2O2+ |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m0/s1 |
InChI-Schlüssel |
KWIXGIMKELMNGH-LURJTMIESA-O |
Isomerische SMILES |
C[N+](C)(C)C[C@H](CC(=O)N)O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






